
N,N-DI-BOc-2-amino-3,5-dibromopyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-DI-BOc-2-amino-3,5-dibromopyrazine is a chemical compound characterized by the presence of two tert-butoxycarbonyl (BOc) protecting groups attached to the nitrogen atoms of the amino group, and two bromine atoms at the 3 and 5 positions of the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI-BOc-2-amino-3,5-dibromopyrazine typically involves the protection of the amino group of 2-amino-3,5-dibromopyrazine with tert-butoxycarbonyl (BOc) groups. This can be achieved through the reaction of 2-amino-3,5-dibromopyrazine with di-tert-butyl dicarbonate ((BOc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N,N-DI-BOc-2-amino-3,5-dibromopyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The BOc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium dicyanocuprate or isothiocyanates.
Deprotection Reactions: Trifluoroacetic acid is commonly used for the removal of BOc groups.
Major Products Formed
Substitution Reactions: Products include substituted pyrazines, such as 2-amino-3,5-bis(p-methoxyphenyl)-1,4-pyrazine.
Deprotection Reactions: The major product is 2-amino-3,5-dibromopyrazine.
科学研究应用
N,N-DI-BOc-2-amino-3,5-dibromopyrazine has several applications in scientific research:
作用机制
The mechanism of action of N,N-DI-BOc-2-amino-3,5-dibromopyrazine is primarily related to its ability to undergo substitution and deprotection reactions. The BOc protecting groups stabilize the amino functionality, allowing for selective reactions at the bromine-substituted positions. Upon deprotection, the free amine can participate in further chemical transformations, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
2-Amino-3,5-dibromopyrazine: The parent compound without BOc protection.
2-Amino-3,5-dichloropyrazine: A similar compound with chlorine atoms instead of bromine.
N,N-DI-BOc-2-amino-3,5-dichloropyrazine: The chlorinated analogue with BOc protection.
Uniqueness
N,N-DI-BOc-2-amino-3,5-dibromopyrazine is unique due to the presence of both BOc protecting groups and bromine atoms, which provide distinct reactivity and stability compared to its analogues. The BOc groups protect the amino functionality, allowing for selective reactions at the bromine-substituted positions, while the bromine atoms offer opportunities for further functionalization through substitution reactions .
属性
IUPAC Name |
tert-butyl N-(3,5-dibromopyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2N3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-9(16)18-8(15)7-17-10/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQNKMQWGVZTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(N=C1Br)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-dichloro-N-[3-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2816665.png)
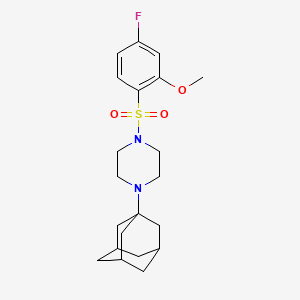
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2816672.png)
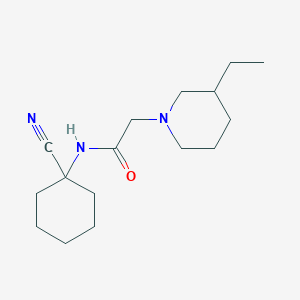
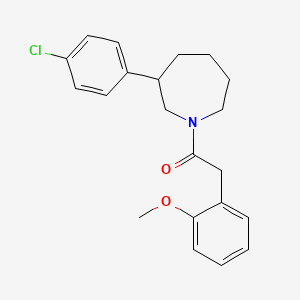
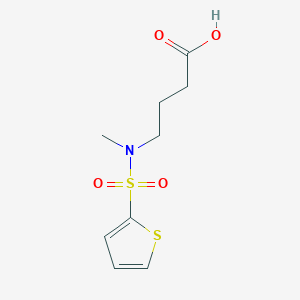
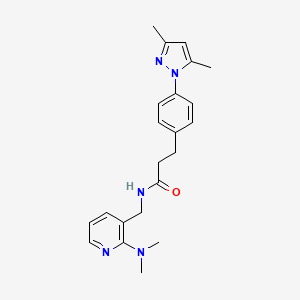
![1-(2-fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2816680.png)
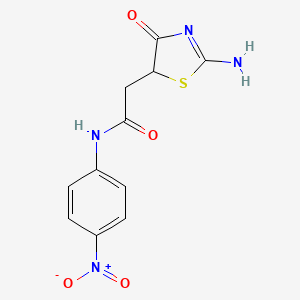
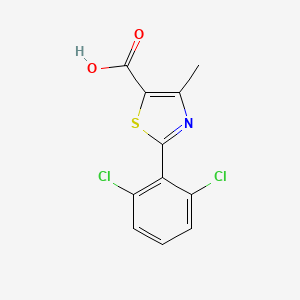

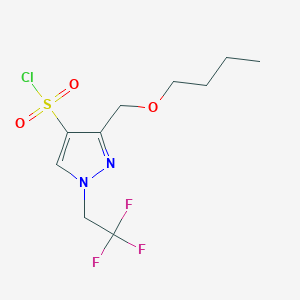
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(dimethylamino)phenyl]methyl}propanamide](/img/structure/B2816687.png)
